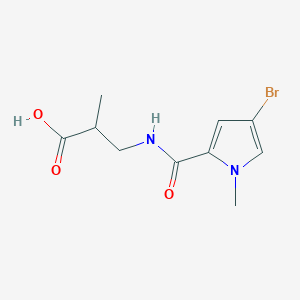
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both an amino group and a dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of α,α-disubstituted β-amino acids, which are then subjected to a series of reactions to introduce the aminoethyl and dimethyl groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
Aplicaciones Científicas De Investigación
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the dimethyl groups contribute to hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminoethyl and dimethyl derivatives, such as:
- 2-Aminoethyl-4,4-dimethyl-4,5-dihydro-1,3,4
- 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,5
Uniqueness
What sets 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C6H15N4S+ |
|---|---|
Peso molecular |
175.28 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-3,3-dimethyl-2H-1,3,4-thiadiazol-3-ium-5-amine |
InChI |
InChI=1S/C6H15N4S/c1-10(2)5(3-4-7)11-6(8)9-10/h5H,3-4,7H2,1-2H3,(H2,8,9)/q+1 |
Clave InChI |
TYQMOKPXAMYVPF-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(C(SC(=N1)N)CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)
![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)

![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)

![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)


![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)



